molecular formula C9H11N3 B1313358 2,3-Dimethyl-2H-indazol-6-amine CAS No. 444731-72-0

2,3-Dimethyl-2H-indazol-6-amine

Cat. No. B1313358
M. Wt: 161.2 g/mol
InChI Key: PVNVSSNARYHLRF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazol-6-amine is an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR . It is a common precursor in the synthesis of Pazopanib hydrochloride .


Synthesis Analysis

The synthesis of 2H-indazoles, including 2,3-Dimethyl-2H-indazol-6-amine, involves several strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific method involves a one-pot, three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu2O-NP) under ligand-free conditions in polyethylene glycol (PEG 300) as a green solvent .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethyl-2H-indazol-6-amine is C9H11N3 . The molecular weight is 161.20 .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dimethyl-2H-indazol-6-amine are primarily related to its role as an impurity in the synthesis of Pazopanib hydrochloride . It also participates in reactions involving N,2,3-trimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine .

Relevant Papers The relevant papers retrieved discuss the synthesis of 2H-indazoles, including 2,3-Dimethyl-2H-indazol-6-amine . They also discuss a method developed for 2,3-dimethyl-2H-indazol-6-amine, a starting material in the commercial synthesis of pazopanib hydrochloride API .

Scientific Research Applications

Photophysical Studies and Structural Analysis

2,3-Dimethyl-2H-indazol-6-amine has been studied for its photophysical properties and structural analysis. Research by Rana and Chaudhary (2021) focused on the prototropic tautomerism studies of 3-substituted-2H-indazol-4-ones, resolving structural ambiguities through spectral, LC-MS, and DFT studies, along with X-ray diffraction studies (Rana & Chaudhary, 2021).

Synthesis Techniques

Various synthesis methods have been explored for 2,3-Dimethyl-2H-indazol-6-amine and its derivatives. Kumar et al. (2011) developed a copper-catalyzed, one-pot, three-component synthesis method, emphasizing the crucial role of a copper catalyst in the formation of C-N and N-N bonds (Kumar et al., 2011). Similarly, Saikia et al. (2014) reported a one-pot, three-component synthesis of substituted 2H-indazoles using copper(I) bromide and zinc(II) triflate for co-catalysis (Saikia et al., 2014).

Analytical Method Development

Viswanath et al. (2020) developed a sensitive LC/MS/MS method for quantifying 2,3-dimethyl-2H-indazole-6-amine content in pazopanib hydrochloride, demonstrating its potential in precise analytical applications (Viswanath et al., 2020).

Organophotoredox-Catalyzed Reactions

Neogi et al. (2020) explored organophotoredox-catalyzed oxidative coupling for the direct C-H amination of 2H-indazoles with various amines, underlining the potential of this method in the synthesis of free aminated 2H-indazole (Neogi et al., 2020).

Microwave-Assisted Synthesis

Chanda and Jena (2023) utilized microwaves for a high-yielding, scalable synthesis method for disubstituted 2H-indazoles, demonstrating an environmentally friendly approach to producing a large class of 2H-indazoles (Chanda & Jena, 2023).

Bioevaluation for Anticancer Properties

Ngo Xuan Hoang et al. (2020) designed, synthesized, and evaluated 6-substituted aminoindazole derivatives, including 2,3-dimethyl-2H-indazol-6-amine derivatives, for their anticancer properties. One such compound exhibited potent anti-proliferative activity, suggesting potential in cancer therapy (Ngo Xuan Hoang et al., 2020).

properties

IUPAC Name

2,3-dimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNVSSNARYHLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468278
Record name 2,3-Dimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2H-indazol-6-amine

CAS RN

444731-72-0
Record name 2,3-Dimethyl-2H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444731-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazol-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-2H-indazol-6-amine
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Record name 2,3-Dimethyl-6-amino-2H-indazole
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Synthesis routes and methods

Procedure details

2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol, 1 equiv) was dissolved in 2-methoxyethylether (4.3 ml) with heating then cooled down to 0° C. Tin chloride (1.6 g, 7.1 mmol, 2.8 equiv) was added under nitrogen. Concentrated HCl (3.2 ml) was added dropwise keeping the temperature below 5° C. When all the HCl was added, the reaction was allowed to warm up to room temperature and stirred for 45 min. Ether (14 ml) was added and a precipitate was collected too yield the desired product as an hydrochloride salt (0.35 g, 86.8%).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
PA Harris, A Boloor, M Cheung, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Inhibition of the vascular endothelial growth factor (VEGF) signaling pathway has emerged as one of the most promising new approaches for cancer therapy. We describe herein the key …
Number of citations: 396 pubs.acs.org
L Zhou, FG Vogt, PA Overstreet, JT Dougherty… - Journal of …, 2011 - Springer
The color of active pharmaceutical ingredients (APIs) can be a critical quality attribute for pharmaceutical products. Color variation can be indicative of contaminants, chemical impurities…
Number of citations: 13 link.springer.com
P Shiri, S Ramezanpour, AM Amani, W Dehaen - Molecular Diversity, 2022 - Springer
Angiogenesis is an important and interesting scientific subject in the area of malignant tumours. Current research importance and interest are directed in connection to blood …
Number of citations: 38 link.springer.com
SS Bharate - Journal of Medicinal Chemistry, 2021 - ACS Publications
A product recall is the outcome of a careful pharmacovigilance; and it is an integral part of drug regulation. Among various reasons for product recall, the detection of unacceptable …
Number of citations: 74 pubs.acs.org
B Toviwek, O Phuangsawai, A Konsue… - Bioorganic & Medicinal …, 2021 - Elsevier
Twenty eight new N 2 ,N 4 -diphenylpyrimidine-2,4-diamines have been prepared in order to expand our understanding of the anti-malarial SAR of the scaffold. The aim of the study was …
Number of citations: 5 www.sciencedirect.com
J Zang, X Liang, Y Huang, Y Jia, X Li… - Journal of Medicinal …, 2018 - ACS Publications
Herein a novel series of pazopanib hybrids as polypharmacological antitumor agents were developed based on the crosstalk between histone deacetylases (HDACs) and vascular …
Number of citations: 88 pubs.acs.org
Y Li, Y Liu, D Zhang, J Chen, G Yang… - Journal of Medicinal …, 2023 - ACS Publications
Poly(ADP-ribose) polymerase (PARP) inhibitors have been approved for the treatment of breast cancer (BC) with breast cancer susceptibility (BRCA) gene mutation. Leveraging new …
Number of citations: 3 pubs.acs.org
FG Vogt, AS Kord - Journal of pharmaceutical sciences, 2011 - Elsevier
Quality-by-design (QbD) is a systematic approach to drug development, which begins with predefined objectives, and uses science and risk management approaches to gain product …
Number of citations: 297 www.sciencedirect.com
X Cui, R Yang, S Li, J Liu, Q Wu, X Li - Molecular Diversity, 2021 - Springer
Respiratory sensitization has been considered an important toxicological endpoint, because of the severe risk to human health. A great part of sensitization events were caused by low …
Number of citations: 13 link.springer.com
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
A variety of functionalized indazoles are brominated in moderate to excellent yields using N-bromosuccinimide (NBS) under visible-light activated conditions. A screening of organic dye …
Number of citations: 2 www.sciencedirect.com

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